molecular formula C9H5Cl2NO B1365662 2,5-dichloro-1H-indole-3-carbaldehyde CAS No. 535924-87-9

2,5-dichloro-1H-indole-3-carbaldehyde

Cat. No.: B1365662
CAS No.: 535924-87-9
M. Wt: 214.04 g/mol
InChI Key: VMHFOBKXMFUJCV-UHFFFAOYSA-N
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Description

2,5-Dichloro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, is characterized by the presence of two chlorine atoms at positions 2 and 5 of the indole ring and an aldehyde group at position 3.

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes often involves binding to the active site, leading to enzyme inhibition and subsequent disruption of cellular processes. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, this compound has been shown to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, the compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function . For instance, this compound can inhibit enzyme activity by binding to the enzyme’s active site, preventing substrate binding and subsequent catalysis . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors or other signaling proteins, leading to changes in downstream signaling events . These interactions can result in alterations in gene expression, enzyme activity, and cellular function, contributing to the compound’s overall biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays and studies. Over time, this compound may undergo degradation, leading to a decrease in its activity and potency . Long-term exposure to the compound can also result in changes in cellular function, such as alterations in cell proliferation, differentiation, and apoptosis . These temporal effects are important considerations for researchers using this compound in their studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibition of cancer cell proliferation and induction of apoptosis . At higher doses, this compound may cause toxic or adverse effects, including damage to normal cells and tissues . Threshold effects, where a specific dosage level is required to achieve a particular biological effect, are also observed with this compound . Understanding the dosage effects of this compound is essential for determining its therapeutic potential and safety in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity . The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological properties . These metabolic pathways can affect the compound’s activity, stability, and overall biological effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . These interactions can influence the compound’s localization, accumulation, and overall biological effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical and pharmaceutical applications .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within cells . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

2,5-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Properties

IUPAC Name

2,5-dichloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHFOBKXMFUJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402322
Record name 2,5-dichloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535924-87-9
Record name 2,5-dichloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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